molecular formula C15H22N2OS B10922109 1-(3-Methoxypropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

1-(3-Methoxypropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B10922109
M. Wt: 278.4 g/mol
InChI Key: NTCZONPBSAUORA-UHFFFAOYSA-N
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Description

N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, may exhibit unique properties due to the presence of both methoxypropyl and tetrahydronaphthalenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The choice of solvent, temperature, and purification methods are optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiourea derivatives can undergo oxidation to form urea derivatives.

    Reduction: Reduction reactions can convert thiourea to thiol compounds.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Thiol compounds.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

Chemistry

Thiourea derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

Medicine

Some thiourea derivatives have been investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry

In the industrial sector, thiourea derivatives are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA likely involves interactions with specific molecular targets such as enzymes or receptors. The methoxypropyl and tetrahydronaphthalenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-METHOXYPROPYL)-N’-(PHENYL)THIOUREA
  • N-(3-METHOXYPROPYL)-N’-(CYCLOHEXYL)THIOUREA
  • N-(3-METHOXYPROPYL)-N’-(BENZYL)THIOUREA

Uniqueness

N-(3-METHOXYPROPYL)-N’-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct steric and electronic properties, potentially leading to unique biological and chemical activities.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea

InChI

InChI=1S/C15H22N2OS/c1-18-11-5-10-16-15(19)17-14-9-4-7-12-6-2-3-8-13(12)14/h2-3,6,8,14H,4-5,7,9-11H2,1H3,(H2,16,17,19)

InChI Key

NTCZONPBSAUORA-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1CCCC2=CC=CC=C12

Origin of Product

United States

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